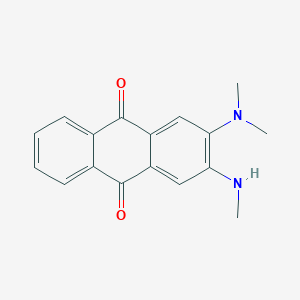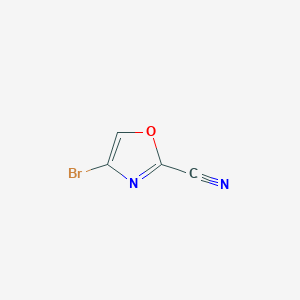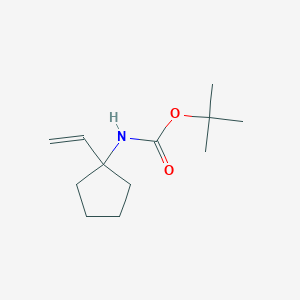
tert-Butyl (1-vinylcyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-vinylcyclopentyl)carbamate: is an organic compound with the molecular formula C12H21NO2. It is a carbamate derivative, which is often used as a protecting group for amines in organic synthesis. The compound is characterized by the presence of a tert-butyl group, a vinyl group, and a cyclopentyl ring, making it a versatile intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-vinylcyclopentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (1-vinylcyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The vinyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
tert-Butyl (1-vinylcyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-vinylcyclopentyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine group for further reactions .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Another carbamate derivative used as a protecting group.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Used in the synthesis of spirocyclopropanated analogs of insecticides.
tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate: An intermediate in the synthesis of natural products with cytotoxic activity.
Uniqueness: tert-Butyl (1-vinylcyclopentyl)carbamate is unique due to its vinyl group, which allows for additional substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
tert-butyl N-(1-ethenylcyclopentyl)carbamate |
InChI |
InChI=1S/C12H21NO2/c1-5-12(8-6-7-9-12)13-10(14)15-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,14) |
Clave InChI |
LYQIITHUXWTIKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



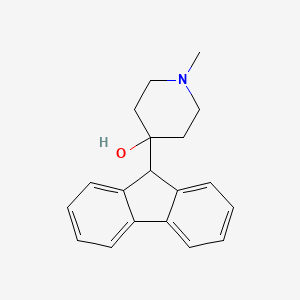
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
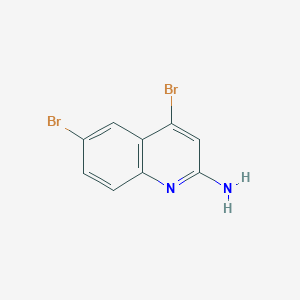
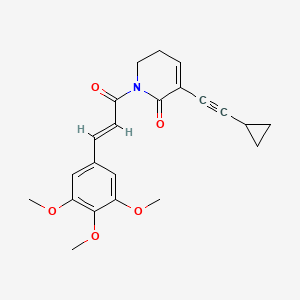

![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
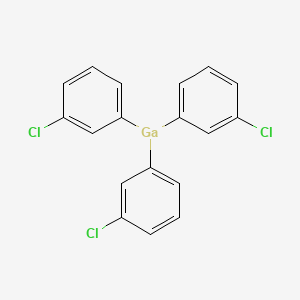

![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
